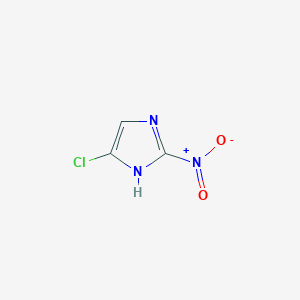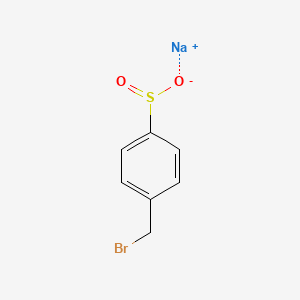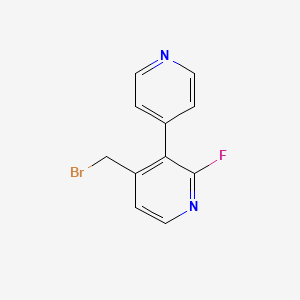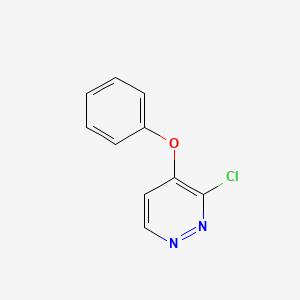
H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” is a peptide composed of the following amino acids: threonine, histidine, threonine, asparagine, isoleucine, serine, glutamic acid, serine, histidine, proline, asparagine, alanine, threonine, and phenylalanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and added to the resin-bound peptide.
Deprotection: Protecting groups on the amino acids are removed using reagents like trifluoroacetic acid.
Cleavage: The completed peptide is cleaved from the resin using strong acids like hydrofluoric acid.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, offering an alternative method for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Peptides undergo various chemical reactions, including:
Hydrolysis: Breaking peptide bonds using water, often catalyzed by acids, bases, or enzymes.
Oxidation: Oxidation of specific amino acid residues, such as methionine or cysteine, using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of disulfide bonds in cysteine residues using reducing agents like dithiothreitol.
Substitution: Substitution reactions involving side chains of amino acids, such as alkylation or acylation.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid or sodium hydroxide under elevated temperatures.
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or β-mercaptoethanol.
Major Products
Hydrolysis: Individual amino acids or smaller peptide fragments.
Oxidation: Oxidized amino acid residues.
Reduction: Reduced cysteine residues.
Wissenschaftliche Forschungsanwendungen
Peptides like “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for more complex molecules and in studying protein structure and function.
Biology: Serve as signaling molecules, hormones, and enzyme substrates.
Medicine: Used in drug development, as therapeutic agents, and in diagnostic assays.
Industry: Employed in the production of biopharmaceuticals and as additives in food and cosmetics.
Wirkmechanismus
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with various molecular targets, such as receptors, enzymes, and ion channels, to exert their effects. For example, peptides can bind to receptors on cell surfaces, triggering intracellular signaling pathways that lead to physiological responses.
Vergleich Mit ähnlichen Verbindungen
Peptides similar to “H-Thr-His-Thr-Asn-Ile-Ser-Glu-Ser-His-Pro-Asn-Ala-Thr-Phe-OH” include other bioactive peptides with different sequences but similar functions. Examples include:
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln: A peptide with a different sequence but similar structural properties.
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys: Another peptide with a distinct sequence but comparable biological activities.
These peptides share common features such as their ability to interact with biological targets and their use in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C66H98N20O24 |
|---|---|
Molekulargewicht |
1555.6 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3R)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C66H98N20O24/c1-7-29(2)50(83-57(100)40(22-47(68)93)78-63(106)52(33(6)91)85-56(99)38(19-35-23-70-27-72-35)77-61(104)49(69)31(4)89)62(105)82-44(26-88)58(101)75-37(15-16-48(94)95)54(97)81-43(25-87)59(102)79-41(20-36-24-71-28-73-36)65(108)86-17-11-14-45(86)60(103)76-39(21-46(67)92)55(98)74-30(3)53(96)84-51(32(5)90)64(107)80-42(66(109)110)18-34-12-9-8-10-13-34/h8-10,12-13,23-24,27-33,37-45,49-52,87-91H,7,11,14-22,25-26,69H2,1-6H3,(H2,67,92)(H2,68,93)(H,70,72)(H,71,73)(H,74,98)(H,75,101)(H,76,103)(H,77,104)(H,78,106)(H,79,102)(H,80,107)(H,81,97)(H,82,105)(H,83,100)(H,84,96)(H,85,99)(H,94,95)(H,109,110)/t29-,30-,31+,32+,33+,37-,38-,39-,40-,41-,42-,43-,44-,45-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
IWVSHJFSFSEHAW-BPKXTYRJSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H]([C@@H](C)O)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(C(C)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(Cyclobutylamino)methyl]piperidin-2-one](/img/structure/B13147591.png)

![Trimethyl-[9,9,18,18-tetrakis(4-octylphenyl)-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]stannane](/img/structure/B13147599.png)





![(S)-2-[6-(Dimethylamino)-2-benzothiazolyl]-4,5-dihydrothiazole-4-carboxylic Acid](/img/structure/B13147632.png)




